molecular formula C16H27NO4 B12989787 Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B12989787
M. Wt: 297.39 g/mol
InChI Key: ACMYFCSZRQZMKM-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[321]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate typically involves a multi-step process. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl chains .

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, revealing an active amino group that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific bicyclic structure and the presence of the Boc-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-5-20-12(18)15-7-6-8-16(11-15,10-9-15)17-13(19)21-14(2,3)4/h5-11H2,1-4H3,(H,17,19)

InChI Key

ACMYFCSZRQZMKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1)(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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